molecular formula C12H16N2O B13246379 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile

3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile

Cat. No.: B13246379
M. Wt: 204.27 g/mol
InChI Key: BPWAKZMWWKJRDQ-UHFFFAOYSA-N
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Description

3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile is a nitrile-containing organic compound characterized by a benzonitrile core substituted with a [(1-methoxypropan-2-yl)amino]methyl group. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy group and the nitrile functionality.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[(1-methoxypropan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-10(9-15-2)14-8-12-5-3-4-11(6-12)7-13/h3-6,10,14H,8-9H2,1-2H3

InChI Key

BPWAKZMWWKJRDQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The benzonitrile core with a reactive substituent at the 3-position (such as 3-(bromomethyl)benzonitrile) is prepared by halogenation of 3-methylbenzonitrile or by direct bromomethylation of benzonitrile derivatives. This intermediate serves as the electrophilic partner for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution with Amino Alcohol Derivatives

The key step involves reacting 3-(bromomethyl)benzonitrile with (1-methoxypropan-2-yl)amine or its equivalent under basic conditions to form the aminoalkyl linkage. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or triethylamine to facilitate nucleophilic attack and neutralize generated hydrobromic acid.

Reductive Amination Approach

Alternatively, the compound can be synthesized via reductive amination, where 3-formylbenzonitrile is reacted with 1-methoxypropan-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method allows the direct formation of the secondary amine linkage with high selectivity and yield.

Methylation and Protection Strategies

In some synthetic routes, methylation steps using reagents like dimethyl sulfate are employed to introduce methyl groups on nitrogen atoms or oxygen atoms in the side chain, enhancing compound stability or modifying solubility. Protection/deprotection strategies using acid or base labile groups may be applied to sensitive functional groups during multi-step synthesis.

Representative Synthetic Procedure (Based on Related Patent and Literature)

Step Reagents & Conditions Description Yield & Notes
1 3-(Bromomethyl)benzonitrile, toluene, 25-30°C Preparation of bromomethyl intermediate High yield; controlled temperature to avoid side reactions
2 (1-Methoxypropan-2-yl)amine, potassium carbonate, DMF, room temp to 80°C Nucleophilic substitution to form aminoalkyl benzonitrile Moderate to high yield; polar aprotic solvent preferred
3 Sodium triacetoxyborohydride, 3-formylbenzonitrile, 1-methoxypropan-2-amine, dichloromethane, room temp Reductive amination alternative High selectivity; mild conditions
4 Dimethyl sulfate, base, 20°C to reflux Methylation of amino group (if required) Controlled methylation; safety considerations due to reagent toxicity

Analytical and Purification Techniques

  • Purification: Crystallization from solvents such as n-propanol or ethyl acetate/hexane mixtures is commonly used to isolate the pure compound.
  • Characterization: FT-IR, NMR (1H and 13C), UV-Vis spectroscopy, and mass spectrometry confirm the structure and purity of the compound.
  • Crystallinity: Powder X-ray diffraction (PXRD) patterns are used to verify crystalline forms and polymorphs.

Research Findings and Optimization

  • The use of dimethyl sulfate as a methylating agent provides cost-effective and high-yield methylation but requires careful handling due to toxicity.
  • Reductive amination offers a versatile and mild alternative, reducing the number of steps and improving overall yield and purity.
  • Solvent choice significantly affects reaction rates and yields; polar aprotic solvents like DMF and acetonitrile are preferred for substitution reactions, while dichloromethane is favored for reductive amination.
  • Temperature control is critical to avoid side reactions and degradation, with typical reactions conducted between room temperature and reflux conditions depending on the step.

Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Advantages Disadvantages
Nucleophilic substitution 3-(Bromomethyl)benzonitrile, (1-methoxypropan-2-yl)amine, base DMF, acetonitrile RT to 80°C Straightforward, scalable Possible side reactions, requires strong base
Reductive amination 3-formylbenzonitrile, 1-methoxypropan-2-amine, NaBH(OAc)3 DCM RT High selectivity, mild conditions Requires aldehyde precursor, sensitive reagents
Methylation (optional) Dimethyl sulfate, base Various 20°C to reflux Cost-effective methylation Toxic reagents, requires safety measures

Chemical Reactions Analysis

3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • BUCINDOLOL ’s indole and hydroxyl groups expand its pharmacological profile, contrasting with the simpler structure of the target compound .
  • Fluorine and cyclopropyl substituents in introduce steric and electronic effects that may optimize receptor binding.

Physicochemical Properties

While direct data for 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile are sparse, inferences can be drawn from analogs:

Property Target Compound (Estimated) Hydroxy Analog BUCINDOLOL
Molecular Weight ~204.25 (C₁₂H₁₆N₂O) 190.24 363.46
Polarity Moderate (methoxy, nitrile) High (hydroxy, nitrile) Moderate (indole, hydroxyl)
Solubility Likely low in water Higher than methoxy analog Low (hydrophobic side chain)
Boiling/Melting Points Not available Not available Not available

Biological Activity

3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile is an organic compound with the molecular formula C₁₂H₁₆N₂O. It has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzonitrile moiety substituted with a methoxypropan-2-ylamino group, which contributes to its unique chemical properties. Its structure can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

This compound is recognized for its diverse applications in scientific research and industrial processes due to its ability to serve as a building block for more complex molecules and its role in enzyme inhibition studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with 1-methoxypropan-2-ylamine under controlled conditions. The general reaction can be summarized as:

4 Methylbenzonitrile+1 Methoxypropan 2 ylamine3[(1Methoxypropan 2 YL)amino]methylbenzonitrile\text{4 Methylbenzonitrile}+\text{1 Methoxypropan 2 ylamine}\rightarrow 3-{[(1-\text{Methoxypropan 2 YL})\text{amino}]methyl}\text{benzonitrile}

Purification methods such as crystallization or chromatography are commonly employed to isolate the final product.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. Preliminary studies suggest that it may interact with specific enzymes, modulating their activity and influencing various biological pathways. For instance, enzyme assays have demonstrated that this compound can inhibit certain kinases, which are critical in various cellular processes.

Receptor Modulation

The compound has also been studied for its potential effects on various receptors. Interaction studies reveal that it binds to specific receptors, influencing pathways related to cell signaling and metabolism. This receptor modulation suggests possible therapeutic roles in conditions where these pathways are dysregulated.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Case Study 1 : A study on similar benzonitrile derivatives showed that modifications to the amino group significantly affected their binding affinity to specific receptors. This highlights the importance of structural variations in determining biological activity .
  • Case Study 2 : Research focused on enzyme inhibitors demonstrated that compounds with similar functional groups exhibited varying degrees of inhibitory activity against monoamine oxidase (MAO), suggesting that this compound may also possess selective inhibitory properties against specific isoforms of MAO .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features and activities:

Compound NameMolecular FormulaBiological Activity
This compound C₁₂H₁₆N₂OEnzyme inhibition, receptor modulation
4-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile C₁₂H₁₆N₂OPotential enzyme interaction
Benzonitrile derivatives VariesVarying degrees of kinase inhibition

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